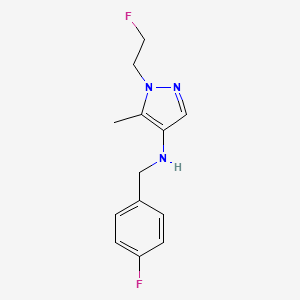

N-(4-fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

Description

N-(4-fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with a 4-fluorobenzyl group at the N-position, a 2-fluoroethyl chain at the 1-position, and a methyl group at the 5-position. The compound’s structural uniqueness arises from its dual fluorinated motifs, which are known to enhance metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula |

C13H15F2N3 |

|---|---|

Molecular Weight |

251.27 g/mol |

IUPAC Name |

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine |

InChI |

InChI=1S/C13H15F2N3/c1-10-13(9-17-18(10)7-6-14)16-8-11-2-4-12(15)5-3-11/h2-5,9,16H,6-8H2,1H3 |

InChI Key |

IWACWBLEFIPDJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1CCF)NCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

Introduction of the fluorine atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

N-alkylation:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced derivatives such as amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

Biological Research: The compound can be used as a probe to study biological pathways and interactions involving fluorinated molecules.

Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may exert its effects by inhibiting enzyme activity or modulating receptor signaling pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrazole Derivatives

*Predicted using fragment-based methods due to lack of experimental data.

- Fluorination Impact: The target compound’s dual fluorine atoms likely enhance metabolic stability compared to non-fluorinated analogs (e.g., compound in ), as C-F bonds resist oxidative degradation. However, its LogP is lower than trichlorophenyl-substituted analogs (e.g., ), suggesting reduced lipophilicity, which may limit membrane permeability .

- Steric and Electronic Effects : The 2-fluoroethyl group introduces conformational flexibility, contrasting with rigid trichlorophenyl () or trifluoromethyl-triazolyl () substituents. This flexibility may improve binding to dynamic protein pockets but reduce specificity.

Crystallographic and Computational Insights

- For example, reported a mean C-C bond length of 0.002 Å, highlighting precision achievable for fluorine-containing structures.

- Noncovalent Interactions: Analysis using Multiwfn () and NCI (Non-Covalent Interaction) plots () reveals that the 4-fluorobenzyl group participates in weak C-F⋯H-N interactions, which stabilize ligand-receptor complexes but are less directional than halogen bonds in .

Pharmacological Considerations

- Target Selectivity : Unlike the trichlorophenyl-pyridine hybrid in , which showed high affinity for kinase targets due to halogen bonding, the target compound’s fluoroethyl group may favor interactions with GPCRs or ion channels, where flexibility is advantageous.

Biological Activity

N-(4-fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole class. Its molecular formula is C13H15F2N3, with a molecular weight of approximately 251.27 g/mol. The compound features a unique structure characterized by a pyrazole ring substituted with fluorine atoms, which enhances its lipophilicity and metabolic stability, making it a candidate of interest in medicinal chemistry.

Chemical Structure

The presence of fluorine in the compound significantly influences its biological activity. The fluorinated structure may enhance binding affinity to biological targets, potentially leading to improved therapeutic effects.

| Property | Value |

|---|---|

| Molecular Formula | C13H15F2N3 |

| Molecular Weight | 251.27 g/mol |

| Structural Class | Pyrazole derivative |

Research indicates that this compound exhibits notable biological activities, particularly through its interactions with various enzymes and receptors. The unique fluorinated structure enhances its ability to form strong hydrogen bonds and interact selectively with biological targets.

Binding Affinity Studies

Studies have shown that compounds similar to this compound exhibit high affinities for specific receptors. For instance, related compounds have demonstrated significant binding affinities for dopamine D(4) and 5-HT(2A) receptors.

| Compound | Target Receptor | Ki Value (nM) |

|---|---|---|

| NRA0161 | Dopamine D(4) | 1.00 |

| NRA0161 | 5-HT(2A) | 2.52 |

Therapeutic Applications

The compound has potential applications in treating various conditions due to its unique mechanism of action. Its ability to modulate enzyme activity makes it a valuable candidate in oncology and neurology research.

Case Studies

In vitro studies have highlighted the compound's efficacy against specific cancer cell lines, indicating its potential as an anticancer agent. Further research is warranted to explore its full therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-chloroethyl)-N-[(4-chlorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine | C13H15ClF2N3 | Contains chlorine instead of fluorine |

| 1-(2-bromoethyl)-N-[(4-bromophenyl)methyl]-5-methyl-1H-pyrazol-4-amine | C13H15BrF2N3 | Brominated version impacting solubility |

| N-(4-chlorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine | C13H15ClF2N3 | Chlorine substitution affects pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.